REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH2:7][C:8]([O:10]C)=O.O.[NH2:13][NH2:14]>C(O)C>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH2:7][C:8]([NH:13][NH2:14])=[O:10] |f:1.2|
|
Name
|
|
Quantity
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0.25 g
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Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)CC(=O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 25 mL sealed tube
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg)
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)CC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |